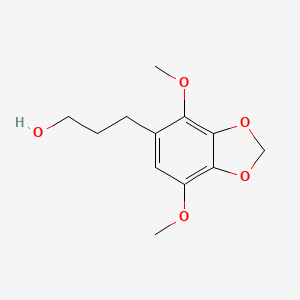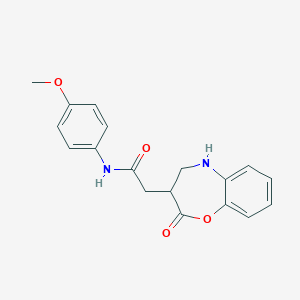
3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1-propanol is an organic compound characterized by the presence of a benzodioxole ring substituted with two methoxy groups and a propanol side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1-propanol typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Attachment of the Propanol Side Chain: The propanol side chain can be introduced through a Grignard reaction, where a suitable Grignard reagent reacts with the benzodioxole derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol side chain can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the methoxy groups.
Major Products
Oxidation: Formation of 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanal or 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid.
Reduction: Formation of 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propane.
Substitution: Formation of derivatives with substituted functional groups in place of the methoxy groups.
Applications De Recherche Scientifique
3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1-propanol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1-propanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through various signaling pathways.
Comparaison Avec Des Composés Similaires
3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1-propanol can be compared with similar compounds such as:
3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propane: Similar structure but fully reduced to an alkane.
3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-ylpropanoic acid: Contains an oxadiazole ring, adding complexity to the structure.
Propriétés
Formule moléculaire |
C12H16O5 |
|---|---|
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)propan-1-ol |
InChI |
InChI=1S/C12H16O5/c1-14-9-6-8(4-3-5-13)10(15-2)12-11(9)16-7-17-12/h6,13H,3-5,7H2,1-2H3 |
Clé InChI |
KEONWMOUEDNIEM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C(=C1)CCCO)OC)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-hydroxyethyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B11045045.png)
![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B11045049.png)

![3-(2-fluorophenyl)-N-(2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11045058.png)
![Butyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11045063.png)
![{3-Amino-4-methyl-6-phenylpyrazolo[3,4-d]pyrimidin-1-yl}acetic acid](/img/structure/B11045078.png)
![4-(4-bromophenyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B11045080.png)
![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11045081.png)
![N-[6-(4-Piperidinyloxy)-3-pyridinyl]cyclobutanecarboxamide](/img/structure/B11045084.png)
![N-(3-chloro-2-methylphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B11045092.png)
![N-(4-methoxyphenyl)-2-{[2,2,4-trimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-6-yl]oxy}acetamide](/img/structure/B11045100.png)

![4-methyl-N-{3-methyl-1-oxo-1-[(pyridin-2-ylmethyl)amino]butan-2-yl}cyclohexanecarboxamide](/img/structure/B11045107.png)